molecular formula C14H14Cl2O2 B2559074 3-(2-Chloro-2-(4-chlorophenyl)vinyl)-2,2-dimethylcyclopropanecarboxylic acid CAS No. 88419-72-1

3-(2-Chloro-2-(4-chlorophenyl)vinyl)-2,2-dimethylcyclopropanecarboxylic acid

Cat. No.: B2559074
CAS No.: 88419-72-1
M. Wt: 285.16
InChI Key: OLKWYZYVQYPFIM-XFFZJAGNSA-N
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Description

3-(2-Chloro-2-(4-chlorophenyl)vinyl)-2,2-dimethylcyclopropanecarboxylic acid is an organic compound known for its unique structural features and significant applications in various fields. This compound is characterized by the presence of a cyclopropane ring, a vinyl group, and chlorinated phenyl groups, making it a versatile molecule in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-2-(4-chlorophenyl)vinyl)-2,2-dimethylcyclopropanecarboxylic acid involves multiple steps:

    Initial Reaction: The process begins with the reaction of 3-chloro-3-(4-chlorophenyl)propenal with chloromethyl isopropyl ketone. This reaction forms an intermediate compound, 4,4-dimethyl-1,3,6-trichloro-1-(4-chlorophenyl)-1-hexen-5-one.

    Conversion: The intermediate is then converted to the target compound in the presence of aqueous bases or alcoholates.

Industrial Production Methods

In industrial settings, the production of this compound is optimized for large-scale synthesis. The reaction conditions are carefully controlled, typically involving temperatures ranging from -20°C to +30°C, with a preference for 0°C to +20°C. Solvents such as dichloromethane, chloroform, carbon tetrachloride, and tetrahydrofuran are commonly used .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-2-(4-chlorophenyl)vinyl)-2,2-dimethylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the vinyl group to an alkane.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes.

Scientific Research Applications

3-(2-Chloro-2-(4-chlorophenyl)vinyl)-2,2-dimethylcyclopropanecarboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Chloro-2-(4-chlorophenyl)vinyl)-2,2-dimethylcyclopropanecarboxylic acid involves its interaction with specific molecular targets. The compound’s chlorinated phenyl groups and cyclopropane ring play crucial roles in its reactivity and binding properties. These structural features enable the compound to interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(2-Chloro-2-(4-chlorophenyl)vinyl)-2,2-dimethylcyclopropanecarboxylic acid lies in its specific chlorinated phenyl groups and vinyl functionality, which confer distinct chemical and biological properties. These features make it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-[(Z)-2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2O2/c1-14(2)10(12(14)13(17)18)7-11(16)8-3-5-9(15)6-4-8/h3-7,10,12H,1-2H3,(H,17,18)/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKWYZYVQYPFIM-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)O)C=C(C2=CC=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(C1C(=O)O)/C=C(/C2=CC=C(C=C2)Cl)\Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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